An In-depth Technical Guide to the Physicochemical Properties of N-(2-ethylphenyl)-2-(methylthio)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-ethylphenyl)-2-(methylthio)acetamide
Abstract
This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of the novel compound, N-(2-ethylphenyl)-2-(methylthio)acetamide. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its properties is paramount for its application and development. This document outlines the theoretical basis for its structural and electronic characteristics, and details the requisite experimental protocols for their empirical validation. The methodologies described herein are designed to establish a robust and reproducible data set for this compound, ensuring scientific integrity and facilitating further research.
Introduction
Molecular Structure and Calculated Properties
The fundamental physicochemical properties of a compound are dictated by its molecular structure. The structure of N-(2-ethylphenyl)-2-(methylthio)acetamide is presented below:
Figure 1: Chemical structure of N-(2-ethylphenyl)-2-(methylthio)acetamide.
Based on this structure, a number of fundamental properties can be calculated. These theoretical values provide a baseline for experimental verification.
| Property | Value | Source |
| Molecular Formula | C11H15NOS | Calculated |
| Molecular Weight | 209.31 g/mol | Calculated |
| Monoisotopic Mass | 209.08743 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | Calculated[1] |
| Calculated logP | 2.48 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated[1] |
| Hydrogen Bond Acceptors | 2 | Calculated[1] |
| Rotatable Bonds | 4 | Calculated[1] |
Experimental Determination of Physicochemical Properties
The following sections detail the standard methodologies for the experimental determination of key physicochemical properties of N-(2-ethylphenyl)-2-(methylthio)acetamide.
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid. For a related compound, N-(2-(phenylthio)ethyl)acetamide, the melting point is reported as 84-85 °C[2][3]. Given the structural similarities, a comparable melting point can be anticipated for N-(2-ethylphenyl)-2-(methylthio)acetamide.
Experimental Protocol:
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A small, dry sample of the crystalline compound is loaded into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is increased at a controlled rate (e.g., 1-2 °C/min).
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Solubility
Solubility in various solvents is a crucial parameter for drug delivery and formulation. The presence of both hydrophobic (ethylphenyl) and polar (amide) groups suggests that N-(2-ethylphenyl)-2-(methylthio)acetamide will exhibit solubility in a range of organic solvents. A structurally analogous compound, N-(2-phenylethyl)acetamide, is soluble in organic solvents like ethanol and chloroform, with limited solubility in water[4].
Experimental Protocol (Solvent Screen):
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To a series of vials, add a pre-weighed amount of the compound (e.g., 10 mg).
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Add a measured volume of the test solvent (e.g., 1 mL) to each vial.
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Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).
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Visually inspect for dissolution. If dissolved, add more compound until saturation is reached.
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Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Experimental Protocol (Shake-Flask Method):
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Prepare a stock solution of the compound in a suitable solvent.
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Add a known volume of the stock solution to a mixture of n-octanol and water.
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Shake the mixture vigorously for a set period to allow for partitioning.
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Centrifuge the mixture to separate the n-octanol and water layers.
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Determine the concentration of the compound in each layer using HPLC-UV.
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Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol layer to the concentration in the aqueous layer.
Analytical Characterization
The identity and purity of N-(2-ethylphenyl)-2-(methylthio)acetamide must be confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of organic compounds. A reversed-phase HPLC method would be suitable for the analysis of N-(2-ethylphenyl)-2-(methylthio)acetamide.
Proposed HPLC Method:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of acetonitrile and water
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Detector: UV at a suitable wavelength (determined by UV-Vis spectrophotometry)
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both retention time and mass spectral data, which can be used for definitive identification. For a related compound, N-methyl-N-(o-tolyl)acetamide, GC-MS analysis showed a molecular ion peak (m/z) of 163[5].
Experimental Protocol:
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Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
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Inject a small volume of the solution into the GC.
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The compound is vaporized and separated on a capillary column.
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The separated compound is then introduced into the mass spectrometer for ionization and detection.
Figure 2: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Features:
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Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the ethylphenyl ring.
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A quartet and a triplet corresponding to the ethyl group.
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A singlet for the methylthio group.
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A singlet for the methylene protons adjacent to the carbonyl group.
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A broad singlet for the amide N-H proton.
Expected ¹³C NMR Features:
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Signals in the aromatic region (around 120-140 ppm).
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A signal for the carbonyl carbon (around 170 ppm).
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Signals for the aliphatic carbons of the ethyl and methylthio groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Absorptions:
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N-H stretching vibration (around 3300 cm⁻¹).
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C=O stretching vibration of the amide (around 1650 cm⁻¹).
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C-N stretching vibration (around 1550 cm⁻¹).
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Aromatic C-H and C=C stretching vibrations.
Conclusion
While N-(2-ethylphenyl)-2-(methylthio)acetamide is not a well-documented compound, its physicochemical properties can be systematically determined through a series of well-established experimental and analytical techniques. This guide provides the necessary theoretical framework and practical protocols for researchers, scientists, and drug development professionals to fully characterize this molecule. The data generated from these studies will be crucial for understanding its behavior and potential applications.
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